molecular formula C12H4O3 B14739631 Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione CAS No. 6053-76-5

Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione

Cat. No.: B14739631
CAS No.: 6053-76-5
M. Wt: 196.16 g/mol
InChI Key: GHOUWZXQZNGBHE-UHFFFAOYSA-N
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Description

Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione is a complex organic compound characterized by its unique polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione typically involves multicomponent reactions. One common method is the electrochemical synthesis through the one-pot condensation of cyclopentane-1,3-dione, malononitrile, and aldehydes. This reaction is carried out in an undivided cell in the presence of sodium bromide as a supporting electrolyte . The reaction conditions are mild, often conducted at ambient temperature and pressure, making it an efficient and environmentally friendly process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and electrochemical synthesis can be scaled up for industrial applications. The use of electrogenerated bases and catalysts such as rare earth perfluorooctanoates and tetrabutylammonium bromide can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly involving the pyran ring, can lead to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have distinct chemical and physical properties .

Mechanism of Action

The mechanism of action of Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities, inhibit specific proteins, and interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

    Cyclopentane-1,3-dione: A simpler analog with fewer fused rings.

    Pyran-1,3-dione: Another related compound with a different ring structure.

    Cyclopenta[b]pyran derivatives: Compounds with similar fused ring systems but varying substituents.

Uniqueness: Its ability to undergo diverse chemical reactions and its promising biological activities make it a compound of significant interest in scientific research and industrial applications .

Properties

CAS No.

6053-76-5

Molecular Formula

C12H4O3

Molecular Weight

196.16 g/mol

IUPAC Name

8-oxatetracyclo[8.2.1.04,12.06,11]trideca-1,3,5,10(13),11-pentaene-7,9-dione

InChI

InChI=1S/C12H4O3/c13-11-7-3-5-1-2-6-4-8(12(14)15-11)10(7)9(5)6/h1-4H

InChI Key

GHOUWZXQZNGBHE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C3C4=C2C(=C1)C=C4C(=O)OC3=O

Origin of Product

United States

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